Compound Description: This compound is a derivative of Prottremin, a molecule that exhibits antiparkinsonian activity in various animal models. It was synthesized by opening the epoxide ring of Prottremin and reacting it with 1-(4-isopropylbenzyl)piperazine [].
2. 1-(4-Methylpiperazin-1-yl)isoquinolines with Heterocyclic Substituents at the C-3 Position []
Compound Description: This refers to a series of compounds with a core 1-(4-methylpiperazin-1-yl)isoquinoline structure. The research investigated how different heterocyclic substituents at the C-3 position of this core influenced anticancer activity [].
Compound Description: This compound was crystallized as a hydrochloride salt and its structure compared to a fluorinated analog to understand structural features [].
Compound Description: This compound was the subject of process chemistry development, focusing on its preparation, solid forms, and potential use in treating diseases related to deregulated protein kinase activity [].
Compound Description: This series of thiouracil amide compounds was synthesized and evaluated for its ability to inhibit poly (ADP-ribose) polymerase (PARP) in human breast cancer cells [].
Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor. This compound showed robust in vivo activity and a favorable pharmacokinetic profile, making it a promising candidate for oncology indications [].
Compound Description: These compounds were designed as potential falcipain-2 inhibitors for the treatment of malaria. The study highlighted the importance of specific substitutions on the piperazine ring for potent antimalarial activity [].
9. Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety []
Compound Description: This study describes the synthesis of three tetradentate NNNS Schiff bases from 2-(piperidin-4-yl)ethanamine, demonstrating their potential as pancreatic lipase inhibitors with good antioxidant and antibacterial properties [].
Compound Description: This compound is a novel biologically active agent based on the 1,3,4-oxadiazole scaffold, showing potential therapeutic applications [].
Compound Description: This compound, synthesized from duloxetine, is characterized by the presence of both piperazine and thiophene moieties within its structure [].
Compound Description: This compound exhibits potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, making it a potential candidate for anticancer therapy [].
Compound Description: HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design. This compound shows promise as a clinical candidate for migraine treatment due to its high potency, selectivity, and favorable pharmacokinetic properties [].
Compound Description: Synthesized using a green microwave-assisted method, this compound highlights the application of environmentally friendly approaches in organic synthesis. Its structure, confirmed by X-ray diffraction, shows a conventional chair conformation for the piperazine ring [].
Compound Description: LQFM032 is a new compound designed and synthesized to investigate its anxiolytic-like effects. The study revealed that LQFM032 exhibits its anxiolytic-like activity through the benzodiazepine and nicotinic pathways without affecting mnemonic activity [].
Compound Description: This benzamide derivative, SP-10, shows potential as a novel HIV treatment by reducing HIV-1 infectivity in vitro through the modification of actin dynamics. It exhibits low toxicity compared to existing antiviral treatments and works through a distinct mechanism, making it a promising candidate for further development [].
Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity. Some derivatives showed promising in vitro activity, indicating their potential as lead compounds for further development [].
Compound Description: This cinnamide derivative, characterized by single-crystal X-ray diffraction, has shown potent neuroprotective activity by prolonging the survival time of mice in acute cerebral ischemia models [].
Compound Description: This cinnamide derivative exhibits potent anti-ischemic activities. It effectively protects PC12 cells against glutamine-induced neurotoxicity and significantly improves the survival time of mice subjected to acute cerebral ischemia [].
Compound Description: This series of thiazole derivatives was designed and synthesized as ecto-5′-nucleotidase (e5′NT) inhibitors. The study identified a potent inhibitor within this series, highlighting the potential of thiazole scaffolds in medicinal chemistry [].
Compound Description: This class of benzo[b]thiophene derivatives was synthesized as potential dual-acting antidepressants targeting both 5-HT1A receptors and the serotonin transporter [].
Compound Description: CMF-019 is a potent Apelin receptor (APJ) agonist, a G protein-coupled receptor (GPCR) involved in cardiovascular homeostasis [].
Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist, structurally distinct from the first-generation CB1 inverse agonists. It displays promising potential as an antiobesity drug candidate with fewer psychiatric side effects compared to its predecessors [].
Compound Description: K-604 is a potent and selective acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with good aqueous solubility and oral absorption. It is a promising clinical candidate for diseases associated with ACAT-1 overexpression [].
Compound Description: This research explored various crystal forms of this compound, highlighting its pharmaceutical significance, particularly for treating angiogenic eye diseases [].
Compound Description: This series of compounds showed potent inhibitory activity against HCV entry, suggesting a potential new class of HCV entry inhibitors [].
Compound Description: These oxime ether-substituted aryloxypropanolamines were synthesized to investigate their binding affinities for 5-HT2A, 5-HT1A, and α1-adrenoceptors. The study aimed to identify compounds with improved selectivity profiles compared to existing drugs [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.